2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester
CAS No.:
Cat. No.: VC16862683
Molecular Formula: C16H17BrO4
Molecular Weight: 353.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H17BrO4 |
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Molecular Weight | 353.21 g/mol |
IUPAC Name | methyl 8-bromo-4-methoxy-5-propan-2-yloxynaphthalene-2-carboxylate |
Standard InChI | InChI=1S/C16H17BrO4/c1-9(2)21-13-6-5-12(17)11-7-10(16(18)20-4)8-14(19-3)15(11)13/h5-9H,1-4H3 |
Standard InChI Key | VTJGYCRPUHJCSK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=C2C(=CC(=CC2=C(C=C1)Br)C(=O)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a naphthalene ring system substituted at the 2-, 4-, 5-, and 8-positions. Key functional groups include:
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A bromine atom at position 8, contributing to electrophilic substitution reactivity.
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Methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups at positions 4 and 5, respectively, which influence electronic distribution and steric interactions.
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A methyl ester (-COOCH₃) at position 2, enabling participation in hydrolysis and transesterification reactions.
The molecular formula is C₁₇H₁₇BrO₅, with an average molecular mass of 381.222 g/mol and a monoisotopic mass of 380.025936 g/mol .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous naphthalene derivatives reveals planar aromatic systems with substituents adopting positions perpendicular to the ring plane to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy for this compound would likely show distinct signals for the isopropoxy methyl groups (δ ~1.3 ppm, doublet) and the aromatic protons adjacent to electron-withdrawing substituents (δ ~7.5–8.5 ppm) . Infrared (IR) spectroscopy would confirm ester carbonyl absorption near 1740 cm⁻¹ and C-Br stretching at 600–800 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of a naphthalene precursor:
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Bromination: Electrophilic bromination at position 8 using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
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Etherification: Introduction of methoxy and isopropoxy groups via nucleophilic substitution or Mitsunobu reactions .
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Esterification: Conversion of the carboxylic acid to a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) .
A representative protocol involves refluxing 8-bromo-4-hydroxy-5-isopropoxy-2-naphthoic acid with methanol and sulfuric acid, yielding the methyl ester in >85% purity .
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and reduce byproducts. Key considerations include:
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Solvent selection: Non-polar solvents (e.g., toluene) minimize side reactions during bromination.
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Catalyst recycling: Heterogeneous catalysts (e.g., immobilized FeBr₃) reduce waste .
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Quality control: High-performance liquid chromatography (HPLC) ensures ≥98% purity for pharmaceutical-grade material.
Chemical Reactivity and Mechanistic Insights
Electrophilic Aromatic Substitution
The bromine atom directs incoming electrophiles to the para and ortho positions relative to itself. For example, nitration would preferentially occur at position 6 or 7.
Nucleophilic Acyl Substitution
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For instance, treatment with NaOH in aqueous ethanol produces 8-bromo-4-methoxy-5-isopropoxy-2-naphthoic acid .
Halogen-Based Reactions
The C-Br bond participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids, enabling the construction of biaryl systems.
Table 1: Representative Reactions of the Compound
Reaction Type | Reagents/Conditions | Product | Yield (%) |
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Hydrolysis | 1M NaOH, EtOH, reflux | 2-Naphthoic acid derivative | 92 |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 8-Aryl-naphthalene derivative | 78 |
Ester Transposition | MeOH, H₂SO₄, 60°C | Ethyl ester analog | 85 |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. Its bromine and ether groups enable targeted interactions with hydrophobic enzyme pockets.
Materials Science
Functionalized naphthalenes are employed in organic semiconductors. The electron-withdrawing bromine and ester groups enhance charge transport properties in thin-film transistors .
Analytical Chemistry
As a chromophore, the compound’s UV-Vis absorption maxima at 270 nm (π→π*) and 320 nm (n→π*) make it useful in spectrophotometric methods .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Naphthalene Derivatives
Compound Name | Molecular Formula | Substituents | Key Application |
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Methyl 5-bromo-1-naphthoate | C₁₂H₉BrO₂ | Br (C5), COOCH₃ (C1) | Polymer stabilizers |
4-Acetoxy-8-bromo-2-naphthoic acid | C₁₃H₉BrO₄ | Br (C8), OAc (C4) | Antibiotic synthesis |
Target Compound | C₁₇H₁₇BrO₅ | Br (C8), OCH₃ (C4), OiPr (C5) | Kinase inhibitor precursor |
The target compound’s isopropoxy group confers superior lipid solubility compared to methoxy-only analogs, enhancing bioavailability in drug candidates .
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